N-(butan-2-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-butan-2-yl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O3S/c1-3-20(2)30-25(36)19-39-29-32-23-12-8-7-11-22(23)27-31-24(28(38)35(27)29)13-14-26(37)34-17-15-33(16-18-34)21-9-5-4-6-10-21/h4-12,20,24H,3,13-19H2,1-2H3,(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQGEHPPDACOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 428.55 g/mol. The presence of functional groups such as imidazoquinazoline and piperazine derivatives suggests potential interactions with various biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O3S |
| Molecular Weight | 428.55 g/mol |
| LogP (octanol-water) | 4.9 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 7 |
Antimicrobial Properties
Recent studies have shown that compounds similar to N-(butan-2-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide exhibit significant antimicrobial activity. For instance, in vitro assays demonstrated that derivatives of this compound possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and ketoconazole against various bacterial and fungal strains .
Case Study: A study evaluated the antimicrobial efficacy of structurally related compounds against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives inhibited growth at concentrations as low as 10 µg/mL, suggesting a robust antimicrobial profile.
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to the imidazoquinazoline moiety known for its activity against cancer cell lines. In vitro studies have shown that related compounds induce apoptosis in cancer cells through the activation of caspase pathways.
Research Findings: A study involving human breast cancer cell lines (MCF-7) reported a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM for a related compound. This indicates that modifications in the side chains can enhance the compound's cytotoxic effects .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For example, compounds containing the piperazine ring have been shown to interact with serotonin receptors, potentially influencing pathways involved in tumor growth and metastasis.
Table 2: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazoquinazoline structures exhibit significant anticancer properties. Studies have shown that derivatives of imidazoquinazoline can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that similar compounds could effectively target cancer cell lines, leading to reduced viability and increased apoptosis rates .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological applications. Compounds containing piperazine are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could position N-(butan-2-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide as a candidate for treating neurological disorders such as depression or anxiety .
Antimicrobial Properties
The structural characteristics of this compound may also confer antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound could be evaluated for its potential as an antimicrobial agent . The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Inhibition of Enzymatic Activity
Studies on related compounds indicate that they can act as inhibitors of specific enzymes involved in metabolic pathways. For example, the inhibition of phospholipase A2 has been linked to the prevention of drug-induced phospholipidosis, highlighting the therapeutic potential of such compounds in managing drug toxicity .
Case Studies and Research Findings
A comprehensive review of literature reveals several key findings regarding the applications of similar compounds:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Bioactivity and Target Interactions
While direct data for the target compound is unavailable, insights can be extrapolated:
- CNS modulation : Piperazine-containing compounds often target serotonin or dopamine receptors. The 4-phenylpiperazine group in the target compound aligns with this trend, though its imidazoquinazoline core may confer unique selectivity .
- Anticancer activity : Compounds like 29c () demonstrate that heterocycle-piperazine hybrids can inhibit cancer cell proliferation, a property worth exploring for the target compound .
Physicochemical Properties
- Lipophilicity : The butan-2-yl group and thioether linkage may increase logP compared to oxygenated analogs, favoring blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
